molecular formula C9H19NOS B13182999 Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone

Cat. No.: B13182999
M. Wt: 189.32 g/mol
InChI Key: JEPXCIDRRCKQHO-UHFFFAOYSA-N
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Description

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes a cyclohexyl ring, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of cyclohexylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its combination of a cyclohexyl ring, an imino group, and a lambda6-sulfanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

cyclohexyl-imino-oxo-propan-2-yl-λ6-sulfane

InChI

InChI=1S/C9H19NOS/c1-8(2)12(10,11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

JEPXCIDRRCKQHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=N)(=O)C1CCCCC1

Origin of Product

United States

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